molecular formula C11H11F3N4O2S B7109988 N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-imidazole-2-sulfonamide

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-imidazole-2-sulfonamide

Cat. No.: B7109988
M. Wt: 320.29 g/mol
InChI Key: WBXOCLDACHHNSS-UHFFFAOYSA-N
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Description

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-imidazole-2-sulfonamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, an ethyl linker, and an imidazole-2-sulfonamide moiety

Properties

IUPAC Name

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-imidazole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2S/c12-11(13,14)8-1-2-9(17-7-8)3-4-18-21(19,20)10-15-5-6-16-10/h1-2,5-7,18H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXOCLDACHHNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCNS(=O)(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-imidazole-2-sulfonamide typically involves multiple steps. One common route starts with the preparation of the pyridine derivative, which is then functionalized with a trifluoromethyl group. The ethyl linker is introduced through a nucleophilic substitution reaction, followed by the formation of the imidazole ring. The final step involves the sulfonation of the imidazole ring to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-imidazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-imidazole-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Fluopyram: A fungicide with a similar trifluoromethyl-pyridine structure.

    Triflumizole: An antifungal agent with a trifluoromethyl-imidazole structure.

    Alpelisib: A PI3K inhibitor with a trifluoromethyl group.

Uniqueness

N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-imidazole-2-sulfonamide is unique due to its combination of a trifluoromethyl-pyridine moiety with an imidazole-2-sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

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